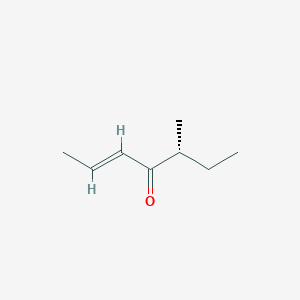

5-Methyl-2-hepten-4-one, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Grignard Reaction: One method of synthesizing 5-Methyl-2-hepten-4-one involves the Grignard reaction of 2-butyl magnesium chloride with crotonaldehyde, followed by oxidation.

Reaction with Propene: Another method involves the reaction of 2-methylbutanoyl chloride with propene.

Industrial Production Methods

Industrial synthesis can involve the reaction of isobutene, formaldehyde, and acetone at 250°C and 30 MPa .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Methyl-2-hepten-4-one can undergo oxidation reactions, forming various oxidized products.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and acids.

Major Products

Oxidation: Oxidized ketones and carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted ketones.

Scientific Research Applications

Chemistry

- Reference Compound : 5-Methyl-2-hepten-4-one is utilized as a reference compound in analytical chemistry, particularly in flavor and fragrance analysis. Its distinctive aroma profile makes it essential for quality control in food products.

Biology

- Lipid Metabolism Studies : Research indicates that this compound may influence lipid metabolism, with potential implications for health benefits related to weight management and metabolic disorders .

Medicine

- Therapeutic Properties : Investigations into the anti-inflammatory and antioxidant effects of 5-Methyl-2-hepten-4-one suggest its potential as a therapeutic agent. Recent studies have highlighted its role in regulating thermogenesis, which could be beneficial for dietary supplements aimed at weight management .

Industry

- Flavoring Agent : Widely used in the food industry, it simulates hazelnut flavor in various products such as baked goods, confections, and beverages. It serves as a character-impact flavor chemical that enhances sensory experiences .

- Fragrance Component : In perfumery, 5-Methyl-2-hepten-4-one is valued for its pleasant aroma and ability to blend with other fragrance notes, making it a sought-after ingredient in personal care products .

Safety and Toxicological Profile

Safety assessments indicate that 5-Methyl-2-hepten-4-one is not expected to be genotoxic and exhibits low toxicity levels when evaluated against established thresholds. Studies have shown no significant mutagenicity in the Ames test, and exposure levels remain below toxicological concern limits .

Emerging Research and Case Studies

Recent studies have expanded the understanding of this compound's applications:

- Thermogenesis Regulation : A study published in May 2023 identified that filbertone may play a role in regulating thermogenesis and lipid metabolism in skeletal muscle, suggesting potential implications for dietary supplements aimed at weight management .

- Adulteration Detection : It serves as a key marker for detecting adulteration in olive oil and assessing the authenticity of hazelnut products, making it essential for quality control in food production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

6-Methyl-5-hepten-2-one: Another aroma compound with a similar structure and odor profile.

2-Ethyl-3-methylpyrazine: Used in flavors and fragrances with a nutty aroma.

Furfural: An organic compound with a similar application in the flavor industry.

Uniqueness

5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which closely resembles that of natural hazelnuts. This makes it particularly valuable in the flavor and fragrance industry .

Biological Activity

5-Methyl-2-hepten-4-one, (R)-, also known as filbertone, is a chiral compound with significant biological activity and applications in various fields, including food science and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

5-Methyl-2-hepten-4-one has the molecular formula C8H14O and a molecular weight of 142.20 g/mol. Its structure includes a double bond and a ketone functional group, contributing to its reactivity and biological properties. The compound is primarily recognized for its nutty aroma, making it valuable in flavoring and fragrance industries.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 155 °C |

| Density | 0.814 g/cm³ |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that 5-Methyl-2-hepten-4-one exhibits notable antioxidant activity. A study conducted by Guo et al. demonstrated that the compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in food preservation and health supplements .

Antimicrobial Effects

5-Methyl-2-hepten-4-one has shown antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of microbial cell membranes, leading to cell lysis .

Case Study: Flavor Profile in Hazelnuts

In a comprehensive analysis of hazelnut cultivars, the enantiomeric composition of 5-Methyl-2-hepten-4-one was identified as a key factor in flavor differentiation. The study highlighted that the presence of this compound correlates with consumer preference due to its nutty aroma .

Table 2: Flavor Compounds in Hazelnuts

| Compound | Concentration (mg/kg) | Sensory Impact |

|---|---|---|

| 5-Methyl-2-hepten-4-one | 15.0 | Nutty aroma |

| α-Pinene | 10.5 | Pine-like aroma |

| Linalool | 8.0 | Floral notes |

The biological activity of 5-Methyl-2-hepten-4-one can be attributed to its chemical structure, which allows it to interact with biological membranes and proteins. Its ability to form adducts with proteins may lead to alterations in enzyme activity and cellular signaling pathways, contributing to its antioxidant and antimicrobial effects .

Synthesis and Applications

The synthesis of 5-Methyl-2-hepten-4-one can be achieved through various methods, including chiral pool-based chemoenzymatic synthesis. This method yields high enantiomeric purity while employing environmentally friendly processes .

Applications in Food Industry

Due to its flavor profile, 5-Methyl-2-hepten-4-one is widely used as a flavoring agent in food products, particularly in nut-flavored items. Its antioxidant properties also make it a candidate for use in food preservation.

Applications in Pharmaceuticals

The compound's biological activities suggest potential applications in pharmaceuticals, particularly as an antioxidant or antimicrobial agent. Further research is needed to explore these possibilities fully.

Properties

CAS No. |

135910-94-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E,5R)-5-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m1/s1 |

InChI Key |

ARJWAURHQDJJAC-PTYLAXBQSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)/C=C/C |

Canonical SMILES |

CCC(C)C(=O)C=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.